Characterization of 3-Bromophenol (CAS Number: 591-20-8): An In-depth Technical Guide
Characterization of 3-Bromophenol (CAS Number: 591-20-8): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 3-Bromophenol (CAS No. 591-20-8), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, detailed analytical methodologies for its characterization, and established synthesis protocols. Furthermore, it explores the biological activities of bromophenols, including their potential as enzyme inhibitors, and discusses their relevance in drug development. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams to facilitate understanding.
Physicochemical Properties
3-Bromophenol, also known as m-Bromophenol, is a crystalline solid at room temperature that may appear as a liquid due to its low melting point.[1][2] It is characterized by the presence of a bromine atom at the meta-position relative to the hydroxyl group on the benzene (B151609) ring.[1] This substitution pattern influences its reactivity and physical properties. The compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, and chloroform.[1][3] It is also sensitive to light and should be stored accordingly.[4][5]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Bromophenol
| Property | Value | Reference(s) |
| CAS Number | 591-20-8 | [1] |
| Molecular Formula | C₆H₅BrO | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline solid or liquid | [1][2] |
| Melting Point | 28-33 °C | [6][7] |
| Boiling Point | 236 °C | [4][6] |
| Density | 1.63 g/cm³ | [1][4] |
| pKa | 9.03 | [4][8] |
| Vapor Pressure | 2.0 x 10⁻² mm Hg (estimated) | [8] |
| Refractive Index | 1.595-1.599 | [4][9] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and alkali. | [1][3][8] |
Analytical Characterization
Accurate characterization of 3-Bromophenol is crucial for its application in research and development. The following sections detail the common analytical techniques and provide generalized experimental protocols.
Spectroscopic Methods
NMR spectroscopy is a powerful tool for the structural elucidation of 3-Bromophenol.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 3-Bromophenol, characteristic signals are observed in the aromatic region.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
Table 2: Typical ¹H and ¹³C NMR Spectral Data for 3-Bromophenol in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | ~7.10 (t), ~7.05 (m), ~7.00 (t), ~6.76 (m), ~5.45 (s, -OH) |
| ¹³C NMR | ~156.6, ~131.1, ~124.2, ~123.0, ~119.1, ~114.5 |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-Bromophenol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrument Parameters (General):
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Spectrometer: 300-600 MHz
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¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
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Number of Scans: 16-32
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Relaxation Delay (D1): 1-2 s
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-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more
-
Relaxation Delay (D1): 2 s
-
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
IR spectroscopy is used to identify the functional groups present in 3-Bromophenol. Key absorptions include those for the O-H and C-Br bonds, as well as aromatic C-H and C=C stretching.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of 3-Bromophenol with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
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Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-Bromophenol, aiding in its identification. The mass spectrum will show the molecular ion peak and characteristic isotopic peaks due to the presence of bromine.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 3-Bromophenol in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
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GC-MS Parameters (General):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium
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MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
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Chromatographic Methods
GC is a suitable technique for assessing the purity of 3-Bromophenol.
Experimental Protocol: Gas Chromatography (GC-FID)
The sample preparation and GC parameters can be similar to those used for GC-MS, with a Flame Ionization Detector (FID) used for detection. The retention time will be characteristic of 3-Bromophenol under the specific analytical conditions.
HPLC can also be used for the analysis of 3-Bromophenol, particularly for purity determination and quantification.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Dissolve an accurately weighed amount of 3-Bromophenol in the mobile phase or a compatible solvent to a known concentration.
-
HPLC Conditions (General):
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where 3-Bromophenol has significant absorbance (e.g., 270-280 nm).
-
Injection Volume: 10-20 µL.
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Synthesis of 3-Bromophenol
A common laboratory-scale synthesis of 3-Bromophenol involves the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with a bromide source.[4]
Experimental Protocol: Synthesis from 3-Aminophenol
-
Diazotization: Dissolve 3-aminophenol in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrobromic acid) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water dropwise while maintaining the low temperature.
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Bromination (Sandmeyer Reaction): In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution.
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Work-up and Purification: After the reaction is complete, the mixture is typically subjected to steam distillation. The distillate containing 3-Bromophenol is then extracted with an organic solvent (e.g., ether). The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.
Biological Activity and Applications in Drug Development
3-Bromophenol serves as a key building block in the synthesis of various pharmaceuticals.[9] It is a precursor to compounds with potential therapeutic applications, including anticancer and analgesic agents.[9] The broader class of bromophenols, many of which are derived from marine algae, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[1][5]
Enzyme Inhibition
Bromophenol derivatives have been shown to be potent inhibitors of several enzymes.[10] For example, certain bromophenols inhibit protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[3] Others have demonstrated inhibitory activity against acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease and glaucoma, respectively.[11] While specific studies on 3-Bromophenol itself as an enzyme inhibitor are less common, its role as a synthetic intermediate for more complex, biologically active molecules is well-established.[12]
Signaling Pathways
Research on bromophenol derivatives has indicated their ability to modulate cellular signaling pathways. For instance, some bromophenols have been found to inhibit the proliferation and migration of cancer cells by modulating the β1-integrin/FAK signaling pathway.[9] The inhibition of PTP1B by certain bromophenols directly impacts insulin (B600854) signaling pathways.[13] While direct evidence for 3-Bromophenol modulating specific signaling pathways is limited in publicly available literature, its structural similarity to other biologically active phenols suggests potential for such interactions, warranting further investigation.
Conclusion
3-Bromophenol (CAS 591-20-8) is a well-characterized chemical compound with defined physicochemical properties. Its structural features can be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques. Standardized protocols for its synthesis are readily available, making it an accessible intermediate for various applications. The broader class of bromophenols demonstrates significant biological activities, particularly as enzyme inhibitors, highlighting the potential for derivatives of 3-Bromophenol in the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. rtilab.com [rtilab.com]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. 3-Bromophenol(591-20-8) 1H NMR spectrum [chemicalbook.com]
- 9. Marine bromophenol bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells via modulating β1-integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. Selectivity, cell permeability and oral availability studies of novel bromophenol derivative HPN as protein tyrosine phosphatase 1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
